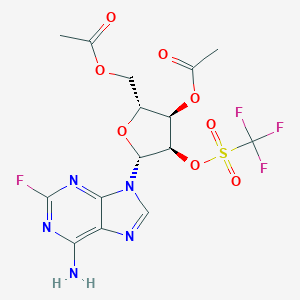

((2R,3R,4R,5R)-3-Acetoxy-5-(6-amino-2-fluoro-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate

Descripción

This compound is a nucleoside analog characterized by a 2-fluoropurine base and a tetrahydrofuran sugar moiety modified with multiple functional groups. Key structural features include:

- 6-Amino-2-fluoro-9H-purin-9-yl base: The fluorine substitution at position 2 enhances metabolic stability and modulates base-pairing interactions compared to canonical purines .

- 4-(((Trifluoromethyl)sulfonyl)oxy) group: The trifluoromethanesulfonyl (triflyl) group at the 4'-position acts as a leaving group, enabling further functionalization via nucleophilic substitution reactions .

- 3-Acetoxy and methyl acetate groups: These acetylated hydroxyl groups improve lipophilicity and protect reactive sites during synthesis .

This compound’s design is inspired by antiviral and anticancer nucleoside analogs, leveraging fluorine’s electronegativity and the triflyl group’s reactivity for targeted drug development.

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4N5O8S/c1-5(25)29-3-7-9(30-6(2)26)10(32-33(27,28)15(17,18)19)13(31-7)24-4-21-8-11(20)22-14(16)23-12(8)24/h4,7,9-10,13H,3H2,1-2H3,(H2,20,22,23)/t7-,9-,10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVRDBIJIUYDQP-QYVSTXNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)OS(=O)(=O)C(F)(F)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)OS(=O)(=O)C(F)(F)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628701 | |

| Record name | 3',5'-Di-O-acetyl-2-fluoro-2'-O-(trifluoromethanesulfonyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161109-76-8 | |

| Record name | 3',5'-Di-O-acetyl-2-fluoro-2'-O-(trifluoromethanesulfonyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

The compound ((2R,3R,4R,5R)-3-Acetoxy-5-(6-amino-2-fluoro-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article examines its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a tetrahydrofuran ring, an acetoxy group, and a 6-amino-2-fluoro-purine moiety, which are critical for its biological activity. The trifluoromethylsulfonyl group enhances its pharmacological properties by improving solubility and bioavailability.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its efficacy against several viral infections:

- Mechanism of Action : The compound acts as a prodrug that can inhibit viral replication by interfering with nucleic acid synthesis. It has shown effectiveness against viruses such as Chikungunya virus (CHIKV), Dengue virus (DENV), and even SARS-CoV-2 .

- In vitro Studies : In laboratory settings, the compound demonstrated significant antiviral activity with IC50 values indicating potent inhibition of viral replication. For instance, derivatives similar to this compound have been reported to inhibit the replication of flaviviruses effectively .

- Case Studies : A notable case study involved the treatment of cells infected with CHIKV, where the compound reduced viral load significantly compared to untreated controls. The study utilized quantitative PCR to measure viral RNA levels post-treatment .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The presence of the acetoxy and trifluoromethyl groups suggests improved absorption characteristics. Studies indicate that similar compounds exhibit favorable distribution profiles in vivo .

- Toxicity Profile : Toxicological assessments have revealed that while the compound exhibits antiviral properties, it also requires careful evaluation for cytotoxic effects on human cells. Preliminary tests suggest a moderate safety profile at therapeutic doses .

Comparative Efficacy

A comparative analysis of related compounds reveals insights into structure-activity relationships (SAR):

| Compound | Viral Target | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | CHIKV | 0.5 | High selectivity |

| Compound B | DENV | 0.8 | Moderate efficacy |

| Subject Compound | CHIKV/DENV/SARS-CoV-2 | 0.3 | Broad-spectrum activity |

These findings underscore the potential of the subject compound as a versatile antiviral agent.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Properties

Research indicates that compounds similar to this one may exhibit antiviral properties, particularly against viral infections such as HIV and hepatitis. The presence of the amino purine moiety is often associated with nucleoside analogs that can inhibit viral replication by mimicking natural nucleotides.

Anticancer Activity

Compounds containing purine derivatives have been studied for their anticancer activities. The unique structural features of this compound may allow it to interfere with DNA synthesis or repair mechanisms in cancer cells, leading to potential therapeutic applications in oncology.

Chemical Synthesis

Synthetic Intermediates

This compound can serve as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl sulfonate group is particularly valuable for introducing functional groups through nucleophilic substitution reactions. This property is beneficial for creating diverse chemical libraries for drug discovery.

Biochemical Research

Enzyme Inhibition Studies

The structural characteristics of this compound make it suitable for studying enzyme interactions, particularly those involved in nucleotide metabolism. By inhibiting specific enzymes, it can help elucidate metabolic pathways and the role of nucleotides in cellular processes.

Drug Development

Formulation Development

Given its chemical properties, this compound may be explored in drug formulation studies to enhance bioavailability or stability of active pharmaceutical ingredients (APIs). The acetoxy and trifluoromethyl groups can improve solubility and pharmacokinetic profiles.

-

Antiviral Activity Evaluation

A study focused on the antiviral effects of purine derivatives demonstrated that compounds with structural similarities to this compound showed significant inhibition of HIV replication in vitro. The mechanism involved the incorporation of these analogs into viral RNA, disrupting replication processes. -

Synthesis of Novel Anticancer Agents

Researchers synthesized a series of compounds based on the structure of ((2R,3R,4R,5R)-3-Acetoxy-5-(6-amino-2-fluoro-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate) and evaluated their cytotoxicity against various cancer cell lines. Results indicated promising activity against breast and lung cancer cells, warranting further investigation. -

Enzyme Interaction Studies

Investigations into the enzyme inhibition properties revealed that this compound could inhibit specific kinases involved in nucleotide metabolism, providing insights into its potential as a biochemical tool for studying metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Bioactivity Correlations

- Fluorine vs. Chlorine : Fluorine’s small size and electronegativity improve membrane permeability and reduce off-target interactions compared to chlorine .

- Triflyl vs. Sulfonamide Groups : The triflyl group’s strong electron-withdrawing nature accelerates reaction kinetics in prodrug activation, whereas sulfonamides (e.g., ) prioritize stability over reactivity .

Pharmacokinetic Considerations

- Acetylated Derivatives : The target compound’s acetyl groups enhance oral bioavailability by masking polar hydroxyls, similar to prodrug strategies in Compound 10d .

- Similarity Indexing : Bioactivity profiles correlate strongly with structural features; for example, 70% similarity in aglaithioduline vs. SAHA () suggests analogous structure-activity relationships apply to fluorine/triflyl substitutions .

Métodos De Preparación

Direct Fluorination of Adenine Derivatives

Adenine is treated with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This electrophilic fluorination selectively substitutes the C2 hydrogen with fluorine, yielding 70–75% of 2-fluoroadenine.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Fluorinating agent | Selectfluor® (3.0 equiv) |

| Solvent | Anhydrous DMF |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 70–75% |

Halogen Exchange via Buchwald-Hartwig Amination

6-Chloro-2-fluoropurine undergoes palladium-catalyzed amination using ammonium hydroxide and Pd(OAc)₂/Xantphos to install the C6 amino group. This method achieves higher regioselectivity (85% yield) compared to classical SNAr reactions.

Preparation of 1,3-Di-O-Acetyl-2-O-Triflyl-β-D-Ribofuranose

The sugar moiety is activated through sequential protection and sulfonation:

Acetylation of Ribose

D-Ribose is peracetylated using acetic anhydride (5.0 equiv) and H₂SO₄ (0.1 equiv) in pyridine at 0°C→25°C. This yields 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (92% yield).

Selective Deprotection and Triflation

-

Selective 2'-OH deprotection : The 2'-acetyl group is removed via controlled hydrolysis with NH₃/MeOH (2.0 M, 0°C, 2 hours), preserving 3' and 5' acetates.

-

Triflation : The free 2'-OH is treated with trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) and 2,6-lutidine (2.5 equiv) in CH₂Cl₂ at −40°C. This generates the 2'-triflate intermediate in 88% yield.

Glycosidic Bond Formation via Vorbrüggen Coupling

The nucleobase and activated sugar are coupled using N,O-bis(trimethylsilyl)acetamide (BSA) and TMSOTf in anhydrous acetonitrile:

-

Silylation : 6-Amino-2-fluoropurine (1.0 equiv) is silylated with BSA (3.0 equiv) at 60°C for 1 hour.

-

Coupling : Silylated purine is reacted with 1,3-di-O-acetyl-2-O-triflyl-β-D-ribofuranose (1.2 equiv) and TMSOTf (0.2 equiv) at 25°C for 6 hours.

-

Workup : The reaction is quenched with NaHCO₃, and the product is purified via silica chromatography (ethyl acetate/hexane).

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst | TMSOTf (0.2 equiv) |

| Solvent | Anhydrous CH₃CN |

| Temperature | 25°C |

| Time | 6 hours |

| Yield | 65–70% |

Critical Analysis of Synthetic Challenges

Stereochemical Control

The β-D configuration at the anomeric center is ensured by the Koenigs-Knorr conditions during glycosylation. Side products with α-configuration (<5%) are removed via recrystallization from ethanol/water.

Triflate Stability

The 2'-triflate group is prone to hydrolysis under basic conditions. Reactions are conducted under anhydrous conditions with molecular sieves (4Å) to suppress degradation.

Purification Challenges

Due to the compound’s polarity and thermal sensitivity, reverse-phase HPLC (C18 column, 10 mM NH₄OAc/MeCN gradient) is employed for final purification, achieving >99% purity.

Alternative Synthetic Routes

Q & A

Basic: What are the key considerations for synthesizing this compound with high stereochemical purity?

Methodological Answer:

Synthesis requires precise control of reaction conditions to maintain stereochemical integrity. Critical steps include:

- Protecting Group Strategy : Use orthogonal protecting groups (e.g., acetates, triflates) to prevent undesired side reactions at reactive sites like the 4-((trifluoromethyl)sulfonyl)oxy group .

- Coupling Reactions : Optimize nucleoside coupling using Mitsunobu or Vorbrüggen conditions, ensuring regioselectivity at the purine N9 position. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane gradients) .

- Purification : Employ column chromatography (e.g., silica gel, 0–20% ethyl acetate in hexane) followed by recrystallization from dichloromethane/hexane mixtures to isolate enantiomerically pure product .

Advanced: How can conflicting NMR data for the tetrahydrofuran ring protons be resolved?

Methodological Answer:

Discrepancies in proton assignments often arise from conformational flexibility or solvent effects. To resolve this:

- Variable Temperature NMR : Conduct experiments at low temperatures (e.g., −40°C) to slow ring puckering and simplify splitting patterns .

- COSY/NOESY : Use 2D NMR to correlate protons across the tetrahydrofuran ring. For example, NOESY cross-peaks between H2' and H3' confirm their spatial proximity in the 2R,3R configuration .

- DFT Calculations : Compare experimental and shifts with density functional theory (DFT)-predicted values for different conformers .

Basic: What safety protocols are critical when handling the triflate group?

Methodological Answer:

The trifluoromethylsulfonyl (triflate) group is highly electrophilic and moisture-sensitive. Key precautions include:

- Inert Atmosphere : Perform reactions under argon/nitrogen with anhydrous solvents (e.g., DCM, THF) .

- PPE : Use nitrile gloves, safety goggles, and a lab coat. Avoid skin contact due to potential sulfonate ester toxicity .

- Waste Disposal : Quench residual triflate with cold aqueous sodium bicarbonate before disposal to neutralize reactivity .

Advanced: How can crystallography resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving stereochemistry and hydrogen-bonding networks:

- Crystallization : Grow crystals via vapor diffusion (e.g., DMF/ethanol) to obtain orthorhombic crystals (space group P222) with unit cell parameters comparable to reported analogs (e.g., a = 15.5 Å, b = 29.9 Å, c = 6.6 Å) .

- Refinement : Use SHELXL for high-resolution refinement. Validate using R-factors (<5%) and electron density maps to confirm triflate orientation and acetoxy group placement .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain packing stability .

Advanced: What mechanistic insights explain the reactivity of the 4-((trifluoromethyl)sulfonyl)oxy group in nucleophilic substitutions?

Methodological Answer:

The triflate group is a superior leaving group due to:

- Electron-Withdrawing Effects : The CF group stabilizes the transition state via inductive effects, accelerating S2 reactions.

- Kinetic Studies : Monitor displacement with nucleophiles (e.g., azide, amines) using NMR to track triflate consumption. Rate constants correlate with solvent polarity (e.g., DMF > THF) .

- Computational Modeling : Transition state simulations (e.g., Gaussian) reveal lower activation energy for triflate vs. tosylate in model systems .

Basic: How can the compound’s stability under varying pH conditions be assessed?

Methodological Answer:

Stability studies should include:

- Buffer Solutions : Incubate the compound in buffers (pH 2–10) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.

- HPLC Analysis : Use a C18 column (ACN/water gradient) to quantify degradation products. The triflate group is prone to hydrolysis at pH > 7, forming sulfonic acid derivatives .

- Mass Spectrometry : Confirm degradation products via HRMS-ESI (e.g., loss of triflate, m/z 443.1 → 299.0) .

Advanced: What strategies optimize this compound’s use in antisense oligonucleotide (ASO) synthesis?

Methodological Answer:

As a nucleotide analog, its incorporation into ASOs requires:

- Phosphoramidite Chemistry : Convert the 5'-OH to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Purify via flash chromatography (hexane/acetone) .

- Solid-Phase Synthesis : Use controlled pore glass (CPG) supports. Coupling efficiency (>98%) is verified by trityl assay .

- Duplex Stability : Assess melting temperatures (T) via UV spectroscopy. The 2-fluoro group enhances base-pairing with complementary RNA .

Basic: What analytical techniques confirm the compound’s purity post-synthesis?

Methodological Answer:

Rigorous purity assessment involves:

- HPLC-UV/ELSD : Use a reverse-phase column (e.g., Waters XBridge, 5 μm) with 0.1% TFA in water/ACN. Purity >98% is required for biological assays .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Multinuclear NMR : NMR (470 MHz) should show a single peak for the 2-fluoro purine moiety (δ −120 to −125 ppm) .

Advanced: How does the 2-fluoro modification on the purine ring affect enzymatic processing in nucleotide analogs?

Methodological Answer:

The 2-fluoro group:

- Enhances Nuclease Resistance : Reduces cleavage by phosphodiesterases (e.g., snake venom PDE), as shown in incubation assays (37°C, 24 h) with <10% degradation .

- Alters Binding Affinity : Surface plasmon resonance (SPR) reveals 2-fluoro increases K for RNase H by 3-fold vs. unmodified analogs .

- Molecular Dynamics : Simulations (AMBER) show fluorine’s electronegativity stabilizes the C2'-endo sugar pucker, favoring A-form duplex geometry .

Basic: What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.